molecular formula C9H9NO B3415702 (1E)-indan-1-one oxime CAS No. 3349-60-8

(1E)-indan-1-one oxime

Cat. No.: B3415702
CAS No.: 3349-60-8
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-MDZDMXLPSA-N
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Description

(1E)-indan-1-one oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond. This compound is derived from indan-1-one, a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. The oxime group is attached to the carbonyl carbon of indan-1-one, resulting in the formation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1E)-indan-1-one oxime can be synthesized through the reaction of indan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

Indan-1-one+Hydroxylamine Hydrochloride(1E)-indan-1-one oxime+HCl\text{Indan-1-one} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} Indan-1-one+Hydroxylamine Hydrochloride→(1E)-indan-1-one oxime+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-indan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-indan-1-one oxime has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetaldoxime: A simple oxime derived from acetaldehyde.

    Benzaldoxime: An oxime derived from benzaldehyde.

    Cyclohexanone oxime: An oxime derived from cyclohexanone.

Uniqueness

(1E)-indan-1-one oxime is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to simpler oximes. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEGUFMEFAGONB-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68253-35-0, 3349-60-8
Record name (E)-2,3-dihydro-1H-inden-1-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Inden-1-one, 2,3-dihydro-, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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